REACTION_CXSMILES
|
[C:1]([O:6][CH:7]([O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:17]([O:21][CH2:22][CH:23]1[O:25][CH2:24]1)(=[O:20])[CH:18]=[CH2:19].[C:26]([O:31][CH2:32][CH2:33][OH:34])(=[O:30])[C:27]([CH3:29])=[CH2:28].N(C(C)(CC)C([O-])=O)=NC(C)(CC)C([O-])=O>CCCCCCC.C(C(C)=O)C(C)C>[CH2:11]([CH2:10][O:9][CH2:7][CH2:8][O:21][CH2:22][CH2:23][OH:25])[CH3:16].[C:1]([O:6][CH:7]([O:9][CH2:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:17]([O:21][CH2:22][CH:23]1[O:25][CH2:24]1)(=[O:20])[CH:18]=[CH2:19].[C:26]([O:31][CH2:32][CH2:33][OH:34])(=[O:30])[C:27]([CH3:29])=[CH2:28] |f:7.8.9|
|
Name
|
1-benzyloxyethyl methacrylate
|
Quantity
|
79.3 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC(C)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
23.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC1CO1
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
2,2′-azobis(methyl 2-methylpropionate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C(=O)[O-])(CC)C)C(C(=O)[O-])(CC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The obtained reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CUSTOM
|
Details
|
precipitating a polymer
|
Type
|
FILTRATION
|
Details
|
The polymer crystal was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in diethylene glycol ethylmethyl ether
|
Type
|
DISTILLATION
|
Details
|
were distilled off in vacuum
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)COCCOCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC(C)OCC1=CC=CC=C1.C(C=C)(=O)OCC1CO1.C(C(=C)C)(=O)OCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |